

JNJ-47965567 Administration in Mice: Application Notes and Protocols

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Compound of Interest

Compound Name: JNJ4796

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These application notes provide a comprehensive overview of the administration of JNJ-47965567 to mice, with a focus on intraperitoneal injection. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing their own experiments.

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel that plays a role in neuroinflammation.^{[1][2]} It is a brain-penetrant compound, making it a valuable tool for investigating the role of the central P2X7 receptor in various neurological disease models in rodents.^[1]

Data Presentation

The following tables summarize the quantitative data from key studies on the intraperitoneal administration of JNJ-47965567 in mice.

Table 1: JNJ-47965567 Administration Parameters in Mice

Parameter	Details	Reference
Route of Administration	Intraperitoneal (i.p.) injection	[3] [4] [5]
Dosage	30 mg/kg	[3] [4] [5]
Vehicle	2-(hydroxypropyl)-beta-cyclodextrin or 30% SBE- β -cyclodextrin	[3] [5]
Frequency	Three or four times per week	[3] [4]
Animal Model	SOD1G93A mice (model for Amyotrophic Lateral Sclerosis)	[3] [4] [5]

Table 2: Summary of In Vivo Study Outcomes with JNJ-47965567 in SOD1G93A Mice

Study Focus	Administration Schedule	Key Findings	Reference
Disease Progression	30 mg/kg, i.p., three times a week from disease onset	Did not alter disease progression, weight loss, motor coordination, or survival.	[3]
Disease Onset and Progression	30 mg/kg, i.p., four times a week from pre-symptomatic stage (P60)	Delayed disease onset, reduced body weight loss, and improved motor coordination in female mice; no significant effects in male mice. Did not increase overall lifespan.	[4] [6] [7] [8] [9] [10]

Experimental Protocols

The following are detailed methodologies for the preparation and intraperitoneal administration of JNJ-47965567 to mice.

Protocol 1: Preparation of JNJ-47965567 Solution

Materials:

- JNJ-47965567 powder
- 2-(hydroxypropyl)-beta-cyclodextrin (HP β CD) or Sulfobutylether- β -cyclodextrin (SBE- β -cyclodextrin)
- Sterile, pyrogen-free saline (0.9% NaCl) or water for injection
- Sterile vials
- Vortex mixer
- Analytical balance

Procedure:

- Calculate the required amount of JNJ-47965567 and cyclodextrin based on the desired concentration and final volume. For a 30% cyclodextrin solution, dissolve 300 mg of cyclodextrin per ml of sterile saline or water.
- Weigh the calculated amount of JNJ-47965567 powder accurately.
- In a sterile vial, prepare the 30% cyclodextrin vehicle by dissolving the appropriate amount of HP β CD or SBE- β -cyclodextrin in sterile saline or water.
- Gradually add the JNJ-47965567 powder to the cyclodextrin solution while vortexing to ensure complete dissolution. The solution should be clear and free of visible particles.
- Store the prepared solution appropriately, protected from light, and as recommended by the manufacturer.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice

Materials:

- Prepared JNJ-47965567 solution
- Sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 25-27 gauge)
- Mouse restraint device (optional)
- 70% ethanol for disinfection

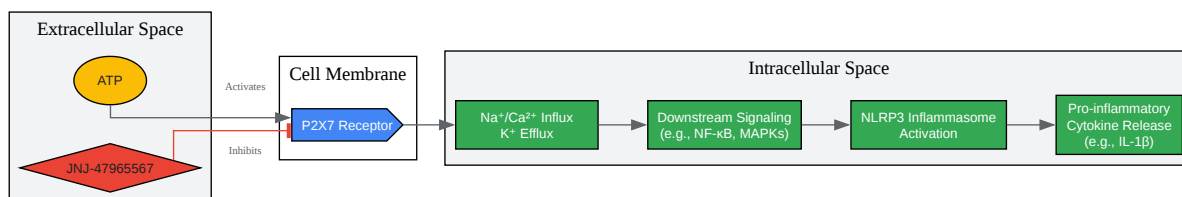
Procedure:

- Accurately determine the weight of each mouse to calculate the precise volume of the JNJ-47965567 solution to be administered (based on a 30 mg/kg dose).
- Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and ensure accurate injection.
- Position the mouse to expose the lower abdominal area. The injection site should be in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
- Swab the injection site with 70% ethanol.
- Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. Aspirate gently to ensure that the needle has not entered a blood vessel or organ.
- Slowly inject the calculated volume of the JNJ-47965567 solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the mouse for any adverse reactions following the injection.

Mandatory Visualizations

Signaling Pathway

JNJ-47965567 acts as an antagonist to the P2X7 receptor. The activation of this receptor by extracellular ATP triggers a cascade of downstream signaling events.

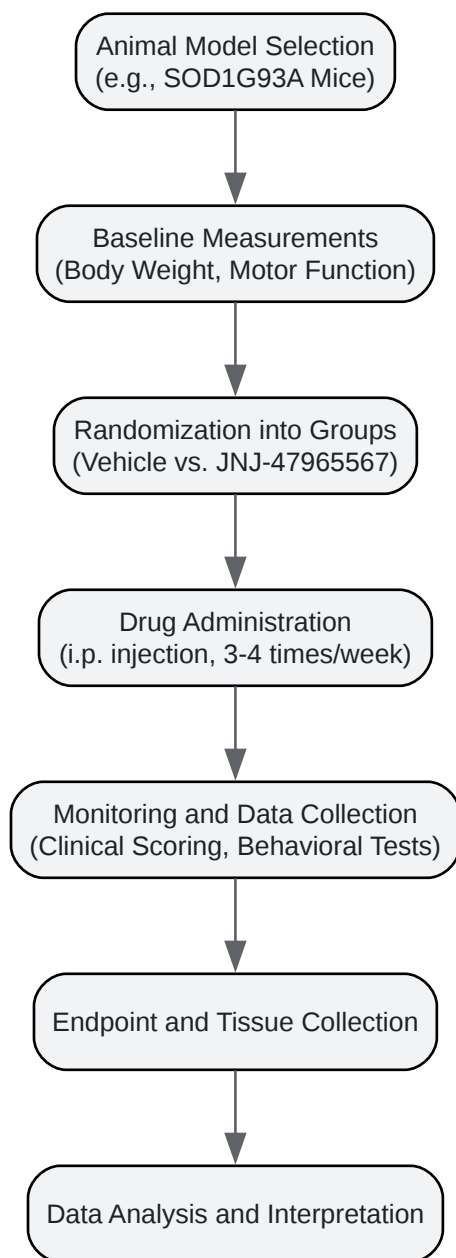


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Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of JNJ-47965567 in a mouse model of neurological disease.



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Caption: A generalized experimental workflow for in vivo studies with JNJ-47965567.

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